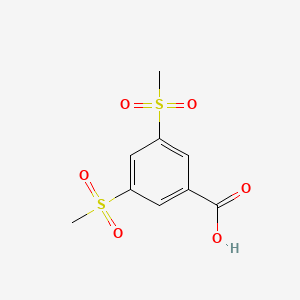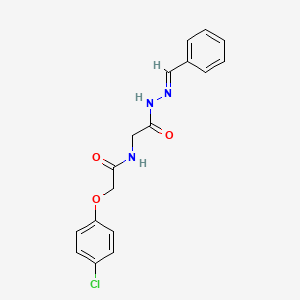
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, also known as BC-11, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BC-11 is a small molecule with a molecular weight of 421.95 g/mol and a chemical formula of C20H19ClN4O3.
Mecanismo De Acción
The exact mechanism of action of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is not fully understood. However, it has been proposed that (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide exerts its anti-tumor effects by inhibiting the activity of the proteasome, which is a protein complex that plays a critical role in the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can induce cell death. (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to induce apoptosis, which is a programmed cell death process, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In addition, (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been found to reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components. (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to be stable under various conditions and can be stored for extended periods. (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has also been found to exhibit low toxicity in vitro and in vivo. However, one of the limitations of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is that its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide. One of the areas of interest is the development of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide in vivo. In addition, the development of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide analogs with improved potency and selectivity is an area of active research. Another area of interest is the investigation of the anti-inflammatory and anti-angiogenic properties of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide in various disease models. Further studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide on inflammation and angiogenesis. Overall, the research on (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has provided valuable insights into its potential therapeutic applications, and further studies are needed to fully explore its therapeutic potential.
In conclusion, (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and angiogenesis make it a promising candidate for further investigation. The synthesis method of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide is well-established, and its advantages for lab experiments make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to develop (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide involves a multi-step process that includes the condensation of 2-hydrazino-2-imidazoline with benzaldehyde, followed by the reaction of the resulting imine with 4-chlorophenoxyacetic acid. The final product is obtained after purification by column chromatography. The synthesis of (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been reported in various research articles, and the yield of the final product has been found to be up to 85%.
Aplicaciones Científicas De Investigación
(E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and hepatocellular carcinoma. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, (E)-N-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-2-(4-chlorophenoxy)acetamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-6-8-15(9-7-14)24-12-17(23)19-11-16(22)21-20-10-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHZFJPGWVFKOM-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

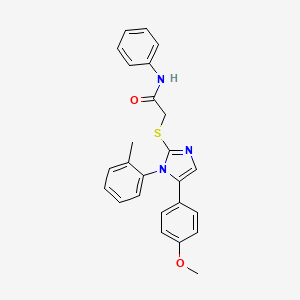

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
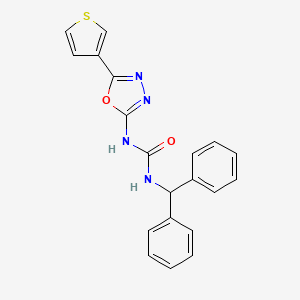
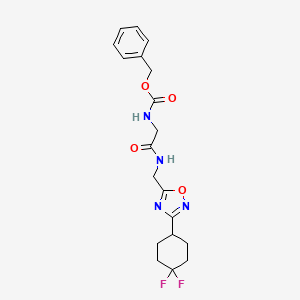
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)
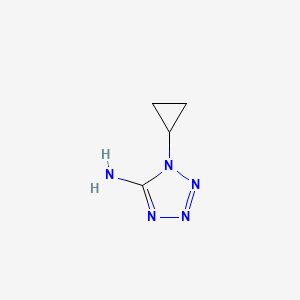

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
